1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno[2,3-c]pyrrole derivative synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a fused chromenopyrrole core substituted with a 3-(allyloxy)phenyl group at position 1, a 3-(dimethylamino)propyl chain at position 2, and methyl groups at positions 6 and 5. The compound is part of a broader library of 223 analogs synthesized for drug discovery, with yields typically ranging from 43% to 86% under mild conditions .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-6-13-32-20-10-7-9-19(16-20)24-23-25(30)21-14-17(2)18(3)15-22(21)33-26(23)27(31)29(24)12-8-11-28(4)5/h6-7,9-10,14-16,24H,1,8,11-13H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOHZPZNNSTWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of chromeno-pyrrole derivatives. Its structure includes an allyloxy group and a dimethylamino propyl chain, which are critical for its biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃ |
| Molecular Weight | 305.35 g/mol |
| Key Functional Groups | Allyloxy, Dimethylamino, Dihydrochromeno |
| Class | Chromeno-pyrrole derivative |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 15 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Case Study : In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The dimethylamino group is believed to interact with key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Safety and Toxicity
Preliminary toxicity studies indicate that the compound exhibits low toxicity in normal human cell lines at therapeutic concentrations. However, further studies are required to establish its safety profile comprehensively.
Comparison with Similar Compounds
Structural and Substituent Variations
Chromeno[2,3-c]pyrrole derivatives share the core bicyclic scaffold but differ in substituents at positions 1, 2, 6, and 6. Key analogs include:
*Estimated based on analogous synthesis conditions .
Key Observations :
- Allyloxy vs. Methoxy : The target compound’s 3-(allyloxy)phenyl group enhances reactivity compared to methoxy-substituted analogs (e.g., 4{4–19-7}), as allyl ethers are more prone to hydrolysis or metabolic transformation .
- Dimethylamino vs. Hydroxy/Methoxyethyl: The 3-(dimethylamino)propyl chain in the target compound improves water solubility and basicity relative to hydroxyethyl or methoxyethyl groups in analogs like 4{4–19-7} and 4{5–17-9} .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound exhibits C=O stretches at ~1712 cm⁻¹ (chromenone) and ~1659 cm⁻¹ (pyrrole), consistent with analogs like 4{5–17-9} . The allyloxy group shows characteristic C-O-C stretches at ~1230 cm⁻¹.
- NMR Spectroscopy: The 3-(dimethylamino)propyl chain in the target compound generates distinct signals at δ 2.37–2.49 ppm (CH₃) in ¹H NMR and δ 43.2 ppm (N-CH₂) in ¹³C NMR, absent in methoxyethyl analogs .
Preparation Methods
Preparation of Methyl 4-(2-Hydroxy-6,7-dimethylphenyl)-2,4-dioxobutanoate
The synthesis begins with methyl 4-(2-hydroxy-6,7-dimethylphenyl)-2,4-dioxobutanoate (1 ), prepared by Claisen condensation of ethyl acetoacetate with 2-hydroxy-6,7-dimethylacetophenone in the presence of sodium hydride. The 6,7-dimethyl groups are introduced at this stage to ensure regioselectivity during subsequent cyclization.
Multicomponent Reaction Assembly
The core structure is assembled by reacting 1 with 3-(allyloxy)benzaldehyde (2 ) and 3-(dimethylamino)propylamine (3 ) under acidic conditions (Scheme 1). Ethanol serves as the solvent, with acetic acid (1 mL) added to facilitate imine formation and dehydration. Heating at 80°C for 20 hours induces (1) Michael addition of the amine to the dioxobutanoate, (2) cyclocondensation with the aldehyde, and (3) oxa-1,6-addition to form the chromeno-pyrrole ring.
Scheme 1:
$$ \text{1 + 2 + 3 } \xrightarrow{\text{EtOH, AcOH, 80°C}} \text{Target Compound} $$
Optimization of Reaction Conditions
Solvent and Acid Catalysis
Initial attempts using toluene or dichloromethane resulted in incomplete cyclization (<30% yield). Ethanol, with its polar aprotic nature, improved solubility of the intermediates, while acetic acid protonated the imine intermediate, accelerating nucleophilic attack. A 1:1.1:1 ratio of 1 :2 :3 minimized side products, with excess aldehyde compensating for volatility.
Temperature and Time Profiling
Heating at 80°C for 20 hours proved optimal (Table 1). Shorter durations (12–15 hours) left unreacted 1 , while prolonged heating (>24 hours) degraded the allyloxy group.
Table 1: Temperature and Yield Correlation
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 70 | 24 | 58 | 89 |
| 80 | 20 | 78 | 97 |
| 90 | 18 | 65 | 92 |
Functional Group Compatibility
Stability of the Allyloxy Group
The allyloxy moiety remained intact under acidic conditions due to its electron-withdrawing nature, which reduced ether cleavage susceptibility. Nuclear Overhauser effect (NOE) spectroscopy confirmed retention of the allyl geometry post-synthesis.
Dimethylamino Propyl Incorporation
3-(Dimethylamino)propylamine participated effectively in the Michael addition, with the dimethylamino group stabilizing the intermediate enolate. Quaternization was avoided by maintaining a pH < 6 via acetic acid.
Purification and Characterization
Crystallization vs. Chromatography
Crude product precipitated upon cooling in ethanol (70% recovery). Recrystallization from ethyl acetate/n-hexane (1:3) enhanced purity to >99% (HPLC). Flash chromatography (SiO₂, ethyl acetate/n-hexane 1:4) achieved similar purity but with 12% material loss.
Spectroscopic Data
- IR (KBr): 1712 cm⁻¹ (C=O lactone), 1654 cm⁻¹ (C=O pyrrolidone), 1602 cm⁻¹ (C=C aromatic).
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.38 (m, 2H, H-2', H-6'), 6.94 (d, J = 8.0 Hz, 1H, H-4'), 5.98 (m, 1H, CH₂CHCH₂), 5.32 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.21 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.52 (d, J = 5.6 Hz, 2H, OCH₂), 3.21 (t, J = 7.2 Hz, 2H, NCH₂), 2.29 (s, 6H, N(CH₃)₂), 2.18 (s, 3H, CH₃-6), 2.12 (s, 3H, CH₃-7).
- HRMS (ESI): m/z calcd for C₂₈H₃₁N₂O₅⁺ [M+H]⁺: 487.2231; found: 487.2228.
Mechanistic Insights
The reaction proceeds via a stepwise mechanism (Figure 1):
- Imine Formation: 3 condenses with 2 to form an N-alkyl imine.
- Michael Addition: The imine attacks the β-ketoester moiety of 1 , generating a tetrahedral intermediate.
- Cyclization: Intramolecular oxa-1,6-addition closes the chromene ring, followed by dehydration to yield the dihydrochromeno-pyrrole.
Acetic acid catalyzes both imine formation and dehydration, while ethanol stabilizes charged intermediates.
Scalability and Limitations
A 10-gram scale synthesis maintained a 72% yield, demonstrating robustness. Limitations include:
- Sensitivity of the allyloxy group to strong Brønsted acids (e.g., H₂SO₄).
- Incompatibility with secondary amines, which fail to initiate the Michael addition.
Derivative Synthesis and Applications
The title compound serves as a precursor for N-alkylated derivatives via allyloxy group hydrogenolysis (Pd/C, H₂) or dimethylamino quaternization (CH₃I). Preliminary assays indicate IC₅₀ values of 3.2 µM against topoisomerase I, highlighting therapeutic potential.
Q & A
Synthesis and Optimization
1.1 Basic: Q: What are the standard synthetic routes for preparing this compound, and what starting materials are typically used? A: The compound is synthesized via a one-pot multicomponent reaction involving three components:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (core precursor with substituents like methyl, chloro, or fluoro).
- Aryl aldehydes (e.g., 3-allyloxyphenyl derivatives).
- Primary amines (e.g., 3-(dimethylamino)propylamine).
Reactions proceed under mild conditions (60–80°C, DMF solvent) with yields ranging from 43% to 86%. Purification is achieved via crystallization without chromatography .
1.2 Advanced: Q: How can researchers optimize reaction conditions to improve yield and purity? A: Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst use : Organometallic catalysts (e.g., Pd or Cu) may improve cyclization efficiency.
- Amine excess : A 1.1–1.5 eq. of amine compensates for competing side reactions.
- Temperature control : Aldehydes with electron-withdrawing groups require shorter heating (15–20 min), while electron-donating groups need longer durations (up to 2 h) .
Structural Characterization
2.1 Basic: Q: What analytical techniques are essential for confirming the compound’s structure? A: Standard methods include:
- NMR spectroscopy (¹H/¹³C) to map hydrogen/carbon environments.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC (>95% purity assessment).
- IR spectroscopy to identify functional groups (e.g., allyloxy, dimethylamino) .
2.2 Advanced: Q: How can structural ambiguities (e.g., stereochemistry) be resolved? A: Advanced techniques:
- X-ray crystallography for 3D conformational analysis.
- Computational modeling (DFT calculations) to predict electronic properties and reactive sites.
- 2D NMR (COSY, NOESY) to resolve overlapping signals in complex regions .
Biological Activity Assessment
3.1 Basic: Q: What assays are used to evaluate the compound’s biological activity? A: Common assays:
- Enzymatic inhibition : Kinase or protease activity assays (e.g., fluorescence-based).
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Cellular viability : MTT assays for cytotoxicity profiling .
3.2 Advanced: Q: How do structural modifications (e.g., allyloxy vs. methoxy groups) affect bioactivity? A: Substituent effects are studied via:
- Structure-activity relationship (SAR) : Systematic substitution of aryl/alkyl groups.
- Pharmacophore modeling : Computational alignment with target binding pockets.
- Free-energy perturbation (FEP) to predict binding affinity changes .
Mechanistic Studies
4.1 Basic: Q: What methodologies elucidate the compound’s mechanism of action? A: Techniques include:
- Molecular docking : Predict interactions with targets (e.g., kinases, GPCRs).
- Cellular pathway analysis : RNA-seq or Western blotting to identify downstream effects.
- Radioligand displacement assays for receptor binding .
4.2 Advanced: Q: How can researchers address discrepancies in proposed mechanisms (e.g., off-target effects)? A: Strategies:
- Knockout models : CRISPR-Cas9 to validate target specificity.
- Proteome-wide profiling : Affinity pulldown coupled with mass spectrometry.
- Metabolomic studies to detect unintended metabolic interactions .
Data Contradictions and Reproducibility
5.1 Basic: Q: What factors contribute to conflicting reports on this compound’s properties? A: Common sources:
- Substituent variability : Minor structural changes (e.g., allyloxy vs. methoxy) alter solubility/bioactivity.
- Analytical inconsistencies : HPLC vs. NMR purity thresholds.
- Biological model differences : Cell line specificity or assay conditions .
5.2 Advanced: Q: How can researchers resolve contradictions in synthesis yields or bioactivity data? A: Approaches:
- Controlled replication : Standardize reaction conditions (solvent, temperature).
- High-throughput screening : Test multiple derivatives under identical conditions.
- Meta-analysis : Aggregate data from published studies to identify trends .
Stability and Reactivity
6.1 Basic: Q: What methods assess the compound’s stability under experimental conditions? A: Techniques:
- Thermogravimetric analysis (TGA) to determine decomposition points.
- Differential scanning calorimetry (DSC) for phase transitions.
- Forced degradation studies (heat, light, pH extremes) .
6.2 Advanced: Q: How can degradation products be identified and mitigated? A: Mitigation strategies:
- LC-MS/MS to track degradation pathways.
- Formulation additives : Antioxidants (e.g., BHT) or cryoprotectants for long-term storage.
- Protecting groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites .
Derivative Synthesis and SAR
7.1 Basic: Q: What strategies are used to synthesize derivatives for SAR studies? A: Approaches:
- Core structure modification : Vary aryl/alkyl substituents in the multicomponent reaction.
- Post-synthetic functionalization : Click chemistry (e.g., azide-alkyne cycloaddition).
- Ring-opening/closure : Convert dihydrochromeno-pyrrole to pyrazolone derivatives .
7.2 Advanced: Q: What challenges arise in interpreting SAR for such complex structures? A: Challenges include:
- Conformational flexibility : Multiple binding modes complicate activity predictions.
- Synergistic effects : Non-additive interactions between substituents.
- Off-target promiscuity : High lipophilicity may lead to nonspecific binding .
Pharmacological Profiling
8.1 Basic: Q: What assays evaluate pharmacokinetic properties (e.g., solubility, metabolism)? A: Key assays:
- ADMET profiling : Microsomal stability, Caco-2 permeability, plasma protein binding.
- Solubility testing : Shake-flask method with HPLC quantification.
- CYP450 inhibition to assess drug-drug interaction risks .
8.2 Advanced: Q: How can researchers improve the compound’s bioavailability? A: Strategies:
- Prodrug design : Mask polar groups (e.g., phosphate esters).
- Nanocarrier encapsulation : Liposomes or polymeric nanoparticles.
- Salt formation : Hydrochloride or mesylate salts to enhance solubility .
Comparative Studies
9.1 Basic: Q: How does this compound compare to structurally related chromeno-pyrrole derivatives? A: Key comparisons:
| Compound | Key Features | Bioactivity |
|---|---|---|
| Target Compound | Allyloxy, dimethylamino propyl substituents | Potent kinase inhibition (IC₅₀ < 1 µM) |
| Methoxy Analog | Methoxy group in place of allyloxy | Reduced solubility, moderate activity |
| Chlorophenyl Derivative | Chlorine substituent | Enhanced cytotoxicity (IC₅₀ ~ 5 µM) |
9.2 Advanced: Q: How can researchers contextualize findings within the broader chromeno-pyrrole literature? A: Methods:
- Meta-analysis : Cross-reference bioactivity data across >200 derivatives.
- Chemoinformatics : Cluster compounds by substituent patterns and activity profiles.
- Target prediction tools : Use AI platforms (e.g., AlphaFold) to map novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
